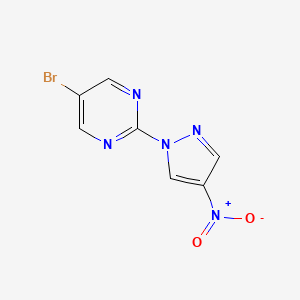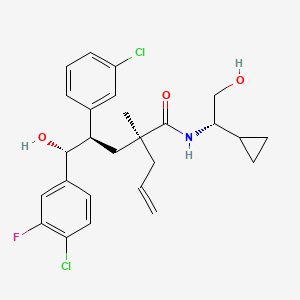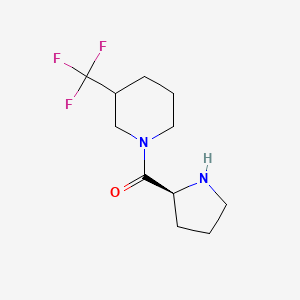![molecular formula C14H19NO3 B13349609 Morpholine, 4-[4-(2-methyl-1,3-dioxolan-2-yl)phenyl]- CAS No. 826993-50-4](/img/structure/B13349609.png)
Morpholine, 4-[4-(2-methyl-1,3-dioxolan-2-yl)phenyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-(2-Methyl-1,3-dioxolan-2-yl)phenyl)morpholine is an organic compound that features a morpholine ring attached to a phenyl group, which is further substituted with a 2-methyl-1,3-dioxolane moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(2-Methyl-1,3-dioxolan-2-yl)phenyl)morpholine typically involves the following steps:
Formation of the 2-Methyl-1,3-dioxolane moiety: This can be achieved by reacting acetone with ethylene glycol in the presence of an acid catalyst.
Attachment to the phenyl ring: The 2-methyl-1,3-dioxolane moiety is then attached to a phenyl ring through a Friedel-Crafts alkylation reaction.
Formation of the morpholine ring: Finally, the morpholine ring is introduced via a nucleophilic substitution reaction, where the phenyl group is substituted with morpholine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-(2-Methyl-1,3-dioxolan-2-yl)phenyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the phenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride or other strong bases for deprotonation followed by nucleophilic attack.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted morpholine derivatives.
Aplicaciones Científicas De Investigación
4-(4-(2-Methyl-1,3-dioxolan-2-yl)phenyl)morpholine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of polymers and other advanced materials.
Mecanismo De Acción
The mechanism by which 4-(4-(2-Methyl-1,3-dioxolan-2-yl)phenyl)morpholine exerts its effects depends on its application:
Biological Activity: The compound may interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways.
Chemical Reactivity: The presence of the morpholine ring and the dioxolane moiety can influence the compound’s reactivity, making it a versatile intermediate in various chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Bromomethyl)-2-[2-chloro-4-(4-chlorophenoxy)phenyl]-4-methyl-1,3-dioxolane
- 2,2-Dimethyl-1,3-dioxolan-4-ylmethanol
- ®-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol
Uniqueness
4-(4-(2-Methyl-1,3-dioxolan-2-yl)phenyl)morpholine is unique due to the combination of the morpholine ring and the 2-methyl-1,3-dioxolane moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
826993-50-4 |
|---|---|
Fórmula molecular |
C14H19NO3 |
Peso molecular |
249.30 g/mol |
Nombre IUPAC |
4-[4-(2-methyl-1,3-dioxolan-2-yl)phenyl]morpholine |
InChI |
InChI=1S/C14H19NO3/c1-14(17-10-11-18-14)12-2-4-13(5-3-12)15-6-8-16-9-7-15/h2-5H,6-11H2,1H3 |
Clave InChI |
PVGYTTLBMYGLPW-UHFFFAOYSA-N |
SMILES canónico |
CC1(OCCO1)C2=CC=C(C=C2)N3CCOCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


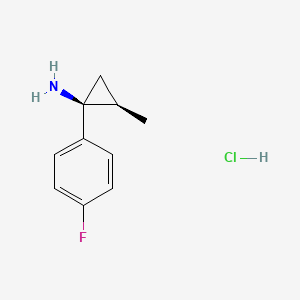
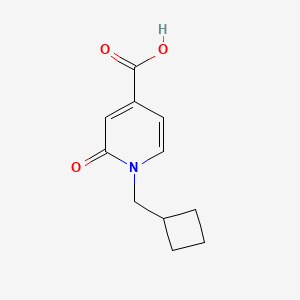



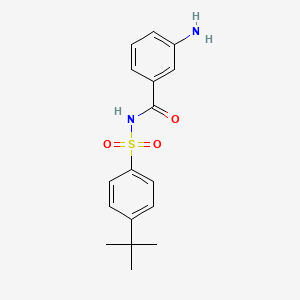
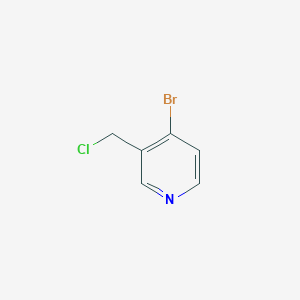
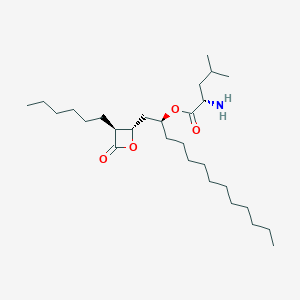
![(1S,3S,4R)-2-Azabicyclo[2.2.1]heptane-3-carbonitrile](/img/structure/B13349564.png)
